Product packaging for 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 2097530-14-6)

6-Bromo-2-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B6302677
CAS No.: 2097530-14-6
M. Wt: 215.02 g/mol
InChI Key: FUQUBRGCABZXEN-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. sigmaaldrich.com This class of compounds is of paramount importance in modern chemical synthesis due to their widespread presence in natural products, pharmaceuticals, and advanced materials. sigmaaldrich.comcenmed.com Their structural diversity and ability to engage in various chemical reactions make them essential building blocks for creating complex molecules. sigmaaldrich.com In medicinal chemistry, nitrogen heterocycles are key components in numerous drugs, including antibacterial, antiviral, and anticancer agents. sigmaaldrich.comsigmaaldrich.com They are also integral to materials science, where they form the basis for conducting polymers, dyes, and catalysts. sigmaaldrich.comcrescentchemical.com The adjustable nature of these heterocycles, stemming from their compact structures and diverse functionalization potential, allows chemists to fine-tune their physical and chemical properties for specific applications. cenmed.com

Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Chemistry

The study of pyrazolo[1,5-a]pyridines began in the mid-20th century, with the first report of its synthesis appearing in 1948. nih.gov Early research primarily concentrated on fundamental synthesis and reactivity. nih.gov Over time, as the pharmacological potential of these compounds became apparent, research shifted towards exploring their biological activities. This led to the discovery of their utility as anti-inflammatory, antiviral, and anticancer agents. nih.gov A significant milestone in their evolution was the identification of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as potent inhibitors of protein kinases, which solidified their importance as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govrsc.org Modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, have further accelerated the exploration of this versatile scaffold. nih.govencyclopedia.pub

Structural Characteristics of the Pyrazolo[1,5-a]pyridine Core and its Importance in Scaffold Design

The pyrazolo[1,5-a]pyridine core is a fused, bicyclic N-heterocyclic system that is rigid and planar. rsc.orgrsc.org It consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. This structure is considered a bioisostere of purine, allowing it to mimic natural compounds and interact with biological targets. One of its most significant features is its synthetic versatility; the scaffold can be modified at multiple positions (C2, C3, C5, C6, and C7), allowing for the creation of large and diverse chemical libraries. rsc.orgrsc.org Substitutions on the ring system can profoundly influence the molecule's electronic properties, lipophilicity, and spatial arrangement, which in turn affects its interaction with biological targets like enzymes and receptors. nih.gov This adaptability makes it an ideal framework for designing targeted therapeutic agents and functional materials. nih.govrsc.org

Overview of Research Trajectories for Halogenated Pyrazolo[1,5-a]pyridine Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the pyrazolo[1,5-a]pyridine scaffold is a key strategy in modern chemical research. Halogenation can significantly alter a molecule's properties, including its metabolic stability and binding affinity to target proteins. nih.gov Research has demonstrated that halogenated pyrazolo[1,5-a]pyridines are crucial intermediates in organic synthesis, providing reactive handles for further functionalization through cross-coupling reactions. nih.govsigmaaldrich.com For instance, bromo-substituted derivatives are frequently used in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov Furthermore, specific halogen substitutions have been shown to enhance the biological activity of these compounds, leading to the development of potent kinase inhibitors and other therapeutic candidates. nih.gov The synthesis of specifically halogenated derivatives, such as 3-halo-pyrazolo[1,5-a]pyrimidines, has been achieved through one-pot cyclization-halogenation methodologies. nih.gov

Focus Compound: 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine

While the broader family of pyrazolo[1,5-a]pyridines is well-documented, the specific derivative this compound is a more specialized compound. Its existence is confirmed by its unique CAS number, 2097530-14-6, and it is available from commercial suppliers, indicating its use as a building block in chemical synthesis. sigmaaldrich.com

Synthesis and Properties

This approach could theoretically be adapted to produce the target compound by using a 5-bromo-N-aminopyridinium ylide as the starting precursor. The bromine at the 6-position of the final product would originate from the 5-position of the initial substituted pyridine.

The physical and chemical properties of this compound are not extensively documented in public literature. The table below summarizes its basic identifiers.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 2097530-14-6 sigmaaldrich.com
Molecular Formula C₇H₄BrFN₂ sigmaaldrich.com
IUPAC Name This compoundInferred
Molecular Weight 215.02 g/mol Calculated
Physical Form Not available-
Melting Point Not available-
Boiling Point Not available-

Potential Research Applications

Given the dual halogenation of this compound, it represents a versatile building block for organic synthesis. The differential reactivity of the C-F and C-Br bonds allows for selective functionalization. The bromine atom at the C-6 position is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents. nih.gov

Based on the activities of structurally related compounds, this scaffold could be explored for several applications:

Medicinal Chemistry: C-6 substituted pyrazolo[1,5-a]pyridines have shown potent activity against herpesviruses. The core scaffold is also a known inhibitor of various protein kinases, which are important targets in cancer therapy. nih.govencyclopedia.pub

Materials Science: The pyrazolo[1,5-a]pyrimidine core has been investigated for its photophysical properties, with applications as fluorophores. sigmaaldrich.com The introduction of halogens can tune these electronic properties for use in advanced materials like those for organic light-emitting diodes (OLEDs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B6302677 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine CAS No. 2097530-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQUBRGCABZXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 6 Bromo 2 Fluoropyrazolo 1,5 a Pyridine

Retrosynthetic Analysis of the 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to identify plausible starting materials. The most common approach involves the disconnection of the pyrazole (B372694) ring from the pyridine (B92270) moiety, which corresponds to the formation of the N-N bond and the C3-C3a bond of the bicyclic system.

One primary disconnection strategy (Path A) breaks the pyrazolo[1,5-a]pyridine (B1195680) at the N1-N8 and C7-C6 bonds. This leads back to a substituted N-aminopyridinium ylide and a suitable two-carbon electrophilic component. For the synthesis of a 2-fluoro derivative, a gem-difluoroalkene is a logical precursor, which can undergo a [3+2] cycloaddition followed by elimination of hydrogen fluoride (B91410). The required N-aminopyridinium salt would be derived from 3-bromo-1-aminopyridinium iodide.

An alternative disconnection (Path B) involves the construction of the pyrazole ring onto a pre-existing pyridine framework. This approach would typically involve the cyclization of a 2-substituted pyridine bearing a reactive side chain at the 2-position. For instance, a 5-bromopyridin-2-yl hydrazine (B178648) derivative could react with a fluorinated three-carbon electrophile to form the pyrazole ring.

These retrosynthetic pathways provide a roadmap for the synthetic strategies detailed in the following sections.

Classical Annulation and Cyclocondensation Approaches

Classical methods for the synthesis of the pyrazolo[1,5-a]pyridine core often rely on the cyclization of acyclic precursors through the formation of one or more rings in a single step.

While less common for this specific substitution pattern, a plausible classical approach involves the condensation of a 3-aminopyrazole (B16455) with a suitable electrophilic pyridine precursor. In this hypothetical pathway, a 5-fluoro-1H-pyrazol-3-amine could be utilized as the key building block. The challenge lies in identifying a suitable 5-bromo-substituted pyridine with two electrophilic centers or a leaving group at the 2-position and an activatable group at the 6-position that can react with both the amino group and the endocyclic nitrogen of the pyrazole. This strategy is often hampered by regioselectivity issues and the availability of the requisite starting materials.

A more contemporary and efficient "classical" approach involves the [3+2] cycloaddition of N-aminopyridinium salts with suitable dipolarophiles. rsc.orgrsc.org The synthesis of 2-fluoropyrazolo[1,5-a]pyridines has been successfully achieved using this methodology. rsc.orgrsc.org

The synthesis of this compound can be envisioned starting from 1-amino-3-bromopyridinium (B12947187) iodide. This salt can be generated by the amination of 3-bromopyridine (B30812) with an aminating agent like hydroxylamine-O-sulfonic acid. The subsequent reaction of the N-aminopyridinium salt with a gem-difluoroalkene, such as 1,1-difluoro-2-phenylethene, in the presence of a base like cesium carbonate (Cs₂CO₃), would proceed through a [3+2] cycloaddition. The intermediate dihydropyrazolopyridine would then undergo an in-situ elimination of hydrogen fluoride to yield the aromatic this compound. rsc.orgrsc.org

This method offers a direct route to the 2-fluoro-substituted pyrazolo[1,5-a]pyridine core and demonstrates good functional group tolerance.

Table 1: Examples of Base-Mediated Synthesis of 2-Fluoropyrazolo[1,5-a]pyridines

N-Aminopyridinium Saltgem-DifluoroalkeneBaseSolventYield (%)Reference
1-Aminopyridinium iodide1,1-difluoro-2-phenyletheneCs₂CO₃DMF70 rsc.org
1-Amino-3-methylpyridinium iodide1,1-difluoro-2-phenyletheneCs₂CO₃DMF75 rsc.org
1-Amino-3-chloropyridinium iodide1,1-difluoro-2-(p-tolyl)etheneCs₂CO₃DMF68 rsc.org

Advanced Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient routes with high selectivity.

Palladium catalysis is a powerful tool for the synthesis and functionalization of the pyrazolo[1,5-a]pyridine scaffold. While often used for derivatization, palladium-catalyzed reactions can also be employed for the construction of the core structure.

A plausible strategy for the synthesis of this compound could involve a late-stage C-H bromination of a pre-formed 2-fluoropyrazolo[1,5-a]pyridine. Alternatively, a palladium-catalyzed cross-dehydrogenative coupling could be envisioned between a 2-fluoropyrazolo[1,5-a]pyridine and a brominating agent. nih.gov

More commonly, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions are used to introduce substituents at the 6-position of a pre-existing 6-bromopyrazolo[1,5-a]pyridine (B571917) derivative. nih.gov For the synthesis of the target molecule, one could start with a 2-fluoro-6-iodopyrazolo[1,5-a]pyridine and perform a halogen exchange reaction, or more directly, synthesize a 2-fluoro-6-bromopyrazolo[1,5-a]pyridine and then use it as a substrate for further derivatization if needed.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles. Several copper-mediated methods for the synthesis of pyrazolo[1,5-a]pyridines have been reported. rsc.orgresearchgate.net

One such approach involves the copper-mediated oxidative linkage of C-C and N-N bonds. rsc.orgresearchgate.net A potential route to this compound could involve the reaction of a substituted ethyl 2-(5-bromopyridin-2-yl)acetate with a fluorinated nitrile derivative in the presence of a copper catalyst, such as a mixture of copper(II) acetate (B1210297) and copper(I) bromide. The reaction proceeds under relatively mild conditions and has a broad substrate scope. rsc.org

Another copper-catalyzed approach could be the cyclization of a 2-(5-bromopyridin-2-yl)hydrazine with a fluorinated three-carbon synthon. The copper catalyst facilitates the intramolecular C-N bond formation to construct the pyrazole ring.

Table 2: Examples of Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Pyridyl EsterNitrileCatalystBaseYield (%)Reference
Ethyl 2-(pyridin-2-yl)acetateBenzonitrileCu(OAc)₂/CuBrDBU62 rsc.org
Ethyl 2-(pyridin-2-yl)acetate4-ChlorobenzonitrileCu(OAc)₂/CuBrDBU75 rsc.org
Ethyl 2-(pyridin-2-yl)acetate4-MethoxybenzonitrileCu(OAc)₂/CuBrDBU55 rsc.org

Rhodium-Catalyzed C-H Functionalization Strategies

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering an atom-economical approach to creating complex molecules. While direct rhodium-catalyzed C-H fluorination or bromination of the pyrazolo[1,5-a]pyridine core at specific positions is not extensively documented for this exact molecule, the principles of such transformations on related scaffolds suggest potential pathways.

Typically, rhodium(III) catalysts are effective for the C-H functionalization of N-heterocycles. rsc.org For the pyrazolo[1,5-a]pyridine system, C-H activation is often directed by the pyridine nitrogen. However, functionalization at the 2-position, as required for the introduction of the fluorine atom, can be challenging. Research on related pyrazole-containing systems has demonstrated that rhodium catalysis can be used for various C-H functionalization reactions. For instance, rhodium(III) catalysis has been used for the C-H alkenylation of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, showcasing the reactivity of the pyrazole moiety under these conditions. rsc.org

A hypothetical strategy for the synthesis of this compound using a rhodium-catalyzed approach might involve a pre-functionalized substrate. For example, starting with a 6-bromopyrazolo[1,5-a]pyridine, a subsequent rhodium-catalyzed C-H activation and fluorination at the 2-position could be envisioned. The development of suitable directing groups and fluorinating agents would be critical for the success and regioselectivity of such a transformation.

Modern Synthetic Techniques and Enhancements

Modern synthetic chemistry emphasizes the use of enabling technologies and conditions that improve efficiency, reduce waste, and allow for precise control over reaction outcomes.

Microwave-assisted synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The synthesis of various pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been successfully achieved using microwave irradiation. nih.govnih.govbyu.edubohrium.com

For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) has been reported via microwave irradiation of 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186) in DMF. mdpi.com This demonstrates the utility of microwave heating for the construction of related fused heterocyclic systems containing a bromo-substituent. A plausible microwave-assisted approach to a precursor for this compound could involve the reaction of a suitably substituted aminopyridine with a fluorinated building block under microwave irradiation to form the pyrazolo[1,5-a]pyridine core.

A study on the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines utilized a microwave reactor to achieve the final products in good to excellent yields within a total reaction time of one hour over three steps. byu.edu This highlights the potential for rapid, high-yielding syntheses of related heterocyclic scaffolds under microwave conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle

Method Reaction Time Yield
Conventional Heating 4-6 hours Moderate
Microwave Irradiation 10 minutes High

Data based on the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. mdpi.com

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing the use of hazardous organic solvents and often simplifying product isolation. The synthesis of pyrazolo[1,5-a]pyrimidines has been reported under solvent-free conditions, sometimes in conjunction with microwave irradiation. nih.gov

One such study describes a palladium-catalyzed, solvent-free, microwave-assisted synthesis of pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines. nih.gov This approach utilized β-halovinyl/aryl aldehydes and aminopyrazoles as starting materials. Adapting this methodology to the synthesis of this compound would involve the careful selection of appropriately halogenated starting materials. The use of solvent-free conditions not only offers environmental benefits but can also lead to improved reaction kinetics and different selectivity compared to solution-phase reactions.

The synthesis of a specifically substituted compound like this compound requires precise control over the position of the functional groups, a concept known as regioselectivity. A recently developed method for the synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines involves a base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. rsc.orgrsc.org This reaction provides a direct route to installing a fluorine atom at the 2-position of the pyrazolo[1,5-a]pyridine core. rsc.orgrsc.org

To achieve the target compound, one could envision starting with an N-aminopyridinium salt derived from a 3-bromopyridine. The subsequent cycloaddition with a suitable gem-difluoroalkene would then, in principle, yield the desired this compound. The regioselectivity of the cycloaddition is a key consideration in this approach. The published study indicates that the reaction is highly regioselective, providing a reliable method for accessing 2-fluorinated derivatives. rsc.orgrsc.org

Stereocontrol is not a factor in the synthesis of the aromatic this compound itself. However, in the synthesis of more complex derivatives or in reactions where chiral centers could be introduced, stereocontrol would become a critical consideration.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the methodologies discussed above align with these principles.

The use of microwave-assisted synthesis can lead to significant energy savings and reduced reaction times. researchgate.netnih.gov Solvent-free reaction conditions minimize waste and the environmental impact associated with solvent use and disposal. nih.gov The development of catalytic reactions, such as the rhodium-catalyzed C-H functionalization, promotes atom economy by incorporating a greater proportion of the starting materials into the final product.

Furthermore, the choice of reagents and reaction media is crucial. For instance, the synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been achieved in water, a green solvent, using a combination of sodium iodide and K₂S₂O₈ for oxidative iodination. nih.gov While this example pertains to iodination, it highlights the potential for developing aqueous-based halogenation methods for related systems.

A study on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives reported a green synthetic approach using ultrasonic irradiation in aqueous ethanol (B145695) with KHSO₄ as a catalyst. bme.hu This method offers advantages such as simplicity, good yields, short reaction times, and environmental friendliness. bme.hu The application of such green methodologies to the synthesis of this compound would represent a significant advancement in the sustainable production of this class of compounds.

Table 2: Green Chemistry Approaches in the Synthesis of Related Pyrazolo[1,5-a]pyrimidines

Green Chemistry Principle Application in Synthesis Reference
Use of Renewable Feedstocks Not explicitly detailed for this scaffold
Atom Economy Rhodium-catalyzed C-H functionalization rsc.org
Less Hazardous Chemical Syntheses Use of water as a solvent nih.gov
Designing Safer Chemicals The pyrazolo[1,5-a]pyridine scaffold is explored for its biological activity, implying considerations for therapeutic applications.
Safer Solvents and Auxiliaries Solvent-free reactions, use of aqueous ethanol nih.govbme.hu
Design for Energy Efficiency Microwave-assisted synthesis, ultrasonic irradiation byu.eduresearchgate.netbme.hu
Use of Catalysis Rhodium and palladium catalysis, KHSO₄ rsc.orgnih.govbme.hu

Elucidation of Chemical Reactivity and Transformational Pathways of 6 Bromo 2 Fluoropyrazolo 1,5 a Pyridine

Halogen-Directed Reactivity and Functional Group Interconversions

The presence of both a fluorine and a bromine atom on the pyrazolo[1,5-a]pyridine (B1195680) core allows for highly selective and orthogonal functionalization. The electronic nature of the bicyclic system renders the C2 and C6 positions electronically distinct, leading to disparate reactivity for the two halogens. The C2 position is analogous to the alpha position of pyridine (B92270), making it highly susceptible to nucleophilic attack, while the C6 position behaves more like a standard bromo-aromatic ring, ideal for metal-catalyzed transformations.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings. In heteroaromatic systems like pyridine and its fused analogues, positions alpha (C2) and gamma (C4) to the nitrogen are activated for SNAr because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comwikipedia.org

For 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine, the C2-fluoro substituent is the prime site for SNAr. This is due to two key factors:

Activation by the Ring Nitrogen: The C2 position is directly alpha to the bridgehead nitrogen (N1) and gamma to the pyridine-like nitrogen (N9), making it highly electron-deficient and activated for nucleophilic attack. youtube.com

Leaving Group Ability in SNAr: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. nih.gov The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating this step. Consequently, the established leaving group order for SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. nih.govnih.govresearchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Therefore, treatment of this compound with various nucleophiles is expected to result in selective displacement of the fluoride (B91410) atom, leaving the bromide intact. This provides a robust method for introducing oxygen, nitrogen, sulfur, and carbon nucleophiles at the C2 position.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Position
NucleophileReagent ExamplePredicted ProductReaction Conditions
AmineMorpholine2-(Morpholin-4-yl)-6-bromopyrazolo[1,5-a]pyridineHeat in DMSO or similar polar aprotic solvent
AlkoxideSodium Methoxide (NaOMe)2-Methoxy-6-bromopyrazolo[1,5-a]pyridineNaOMe in Methanol, often at room temperature or with mild heat
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)-6-bromopyrazolo[1,5-a]pyridineBase (e.g., K₂CO₃) in DMF or THF

Palladium-Catalyzed Cross-Coupling Reactivity of the Bromo Moiety

The carbon-bromine bond at the C6 position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com In contrast to SNAr, the reactivity of halides in the oxidative addition step of these catalytic cycles generally follows the order I > Br > Cl. libretexts.org This orthogonal reactivity means that the C6-bromo position can be selectively functionalized under palladium catalysis without disturbing the C2-fluoro position. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromo-substrate with an organoboron reagent (e.g., boronic acid or ester). It is highly versatile for creating biaryl structures or introducing alkyl groups. libretexts.orgnih.gov The use of modern catalysts allows for the coupling of nitrogen-rich heterocycles, even those with unprotected N-H groups. nih.govacs.org

Sonogashira Coupling: This reaction couples the bromo-substrate with a terminal alkyne, providing a direct route to arylalkyne structures. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free methods are also prevalent. nih.govlibretexts.org

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the bromo-substrate with a primary or secondary amine. wikipedia.orgnih.gov It has largely replaced harsher classical methods for synthesizing aryl amines and is compatible with a wide range of heterocyclic amines. nih.govnih.gov

These reactions would proceed selectively at the C6 position, enabling the synthesis of a diverse library of 2-fluoro-6-substituted-pyrazolo[1,5-a]pyridine derivatives.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Reaction NameCoupling PartnerPredicted ProductTypical Catalytic System
Suzuki-MiyauraPhenylboronic Acid2-Fluoro-6-phenylpyrazolo[1,5-a]pyridinePd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Cs₂CO₃)
SonogashiraPhenylacetylene2-Fluoro-6-(phenylethynyl)pyrazolo[1,5-a]pyridinePdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N)
Buchwald-HartwigAnilineN-Phenyl-2-fluoropyrazolo[1,5-a]pyridin-6-aminePd₂(dba)₃, Ligand (e.g., XPhos, RuPhos), Strong Base (e.g., NaOtBu)

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Core

Beyond reactions at the halogenated positions, the heterocyclic core itself can undergo substitution. The regioselectivity of these reactions is dictated by the inherent electronic properties of the pyrazolo[1,5-a]pyridine system.

Electrophilic Aromatic Substitution (EAS): The pyrazolo[1,5-a]pyridine ring system is generally electron-rich, particularly in the five-membered pyrazole (B372694) ring. Computational studies and experimental results on the parent scaffold and related systems show that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack (e.g., nitration, bromination, acylation). acs.orgresearchgate.netstackexchange.com Attack at C3 allows the positive charge of the intermediate to be delocalized without disrupting the aromatic sextet of the pyridine ring, leading to a more stable intermediate compared to attack at other positions. stackexchange.com Therefore, subjecting this compound to electrophilic conditions would be expected to yield substitution at the C3 position.

Nucleophilic Aromatic Substitution (other than SNAr): Nucleophilic attack on the C-H bonds of the ring is generally unfavorable unless the ring is exceptionally activated by strong electron-withdrawing groups or the reaction proceeds via a Chichibabin-type reaction, which typically requires harsh conditions. wikipedia.org For this substrate, nucleophilic attack will overwhelmingly favor the SNAr pathway at the C2-fluoro position.

Functionalization and Post-Functionalization Strategies

Modern synthetic methods allow for functionalization without pre-installed leaving groups, offering more atom-economical pathways.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores. For the pyrazolo[1,5-a]pyridine system, palladium-catalyzed C-H activation has been shown to be a viable strategy. researchgate.netacs.org Studies on the parent scaffold have demonstrated that arylation can be selectively directed to either the C3 or C7 positions by tuning the additives and reaction conditions. acs.org The C3 position is often the most kinetically favored site for C-H activation due to its high electron density. C-H functionalization at the C7 position is also possible, providing an alternative route to substitution on the six-membered ring. This methodology could be applied to this compound to introduce aryl or other groups at the C3 or C7 positions, complementing the halogen-based strategies.

Table 3: Predicted Direct C-H Functionalization Reactions
PositionReagentPredicted ProductPlausible Conditions
C3Iodobenzene6-Bromo-2-fluoro-3-phenylpyrazolo[1,5-a]pyridinePd(OAc)₂, Additive (e.g., CsF), High Temperature
C7Iodobenzene6-Bromo-2-fluoro-7-phenylpyrazolo[1,5-a]pyridinePd(OAc)₂, Additive (e.g., Ag₂CO₃), High Temperature

Introduction of Heteroatomic Substituents

The presence of both a fluorine and a bromine atom on the pyrazolo[1,5-a]pyridine ring system allows for a range of selective transformations to introduce heteroatomic substituents. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity provides a powerful tool for the controlled, stepwise functionalization of the core scaffold.

Nucleophilic aromatic substitution (SNAr) is a key method for introducing oxygen, nitrogen, and sulfur nucleophiles. nih.govyoutube.com In the context of 2-fluoropyridine derivatives, the reaction proceeds via a Meisenheimer-like intermediate, and the rate is influenced by the electron-withdrawing nature of the heterocyclic system. researchgate.net For this compound, the fluorine atom at the electron-deficient 2-position is the preferred site for nucleophilic attack.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, are instrumental for forming carbon-nitrogen and carbon-carbon bonds, respectively, at the 6-position. The Buchwald-Hartwig amination has proven to be a versatile method for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org Similarly, the Sonogashira coupling provides a reliable route to alkynyl-substituted aromatics. organic-chemistry.org

While direct experimental data on this compound is limited in the surveyed literature, the reactivity can be inferred from analogous systems. For instance, the Sonogashira cross-coupling of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines demonstrates the feasibility of functionalizing the 6-bromo position. nih.gov Furthermore, studies on the Buchwald-Hartwig amination of various bromopyridines and bromopyrazoles provide a strong basis for predicting similar reactivity for this compound. chemspider.comnih.govresearchgate.net

Below are tables detailing representative, albeit analogous, reactions for the introduction of heteroatomic substituents.

Table 1: Analogous Nucleophilic Aromatic Substitution Reactions on Fluorinated Pyridines

EntryFluorinated PyridineNucleophileConditionsProductYield (%)Reference
12-FluoronitropyridineMorpholineDMSO, 100 °C, 1 h2-(Morpholino)nitropyridine95 researchgate.net
2PentafluoropyridinePhenol, K2CO3DMF, 60 °C, 24 h4-Phenoxytetrafluoropyridine96 nih.gov

Table 2: Analogous Buchwald-Hartwig Amination of Brominated Heterocycles

EntryBromo-HeterocycleAmineCatalyst/LigandBaseSolvent, Temp, TimeProductYield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd2(dba)3]/ (±)-BINAPNaOBu-tToluene, 80 °C, 4 hN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60 chemspider.com
24-Bromo-1H-pyrazoleAnilinePd(OAc)2/tBuXPhosLiHMDSToluene, 100 °C, 16 hN-Phenyl-1H-pyrazol-4-amine85 nih.gov

Table 3: Analogous Sonogashira Coupling of Brominated Heterocycles

EntryBromo-HeterocycleAlkyneCatalystCo-catalystBase, Solvent, Temp, TimeProductYield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2/PPh3CuIEt3N, DMF, 100 °C, 3 h2-Amino-3-(phenylethynyl)pyridine92 scirp.org
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh3)4CuIEt3N, THF, rt, 16 h6-((4-Ethylphenyl)ethynyl)-3-fluoro-2-cyanopyridine91 soton.ac.uk

Formation of Fused-Ring Systems Involving the Pyrazolo[1,5-a]pyridine Unit

The strategic placement of reactive functional groups on the pyrazolo[1,5-a]pyridine core, as achieved through the reactions described above, sets the stage for the construction of more complex, fused-ring systems. These transformations are typically achieved through intramolecular cyclization reactions, where substituents react with each other or with the heterocyclic core to form a new ring.

One common strategy involves the intramolecular Heck reaction, a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic and polycyclic frameworks. wikipedia.orgchim.it For instance, a pyrazolo[1,5-a]pyridine bearing a bromo-substituent and a suitably positioned alkenyl group could undergo an intramolecular Heck reaction to yield a fused carbocycle.

Another approach to fused systems is through the cyclization of appropriately substituted precursors. For example, a 2-amino-pyrazolo[1,5-a]pyridine derivative can be condensed with various reagents to form fused pyrimidines, triazines, and other heterocyclic systems. The synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a well-established method that can be adapted to create more complex fused structures. nih.govresearchgate.netd-nb.infonih.gov

The synthesis of furo[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines from functionalized pyridine precursors highlights the versatility of this approach. arabjchem.orgresearchgate.netmdpi.com By analogy, a this compound, once functionalized with appropriate groups, could serve as a key intermediate for the synthesis of novel fused heterocyclic systems. For example, introduction of an amino group at the 6-position via Buchwald-Hartwig amination, followed by reaction with a β-ketoester, could lead to the formation of a fused pyrimidinone ring.

The following tables provide examples of the formation of fused-ring systems from related heterocyclic precursors, illustrating the potential synthetic pathways available from a functionalized this compound.

Table 4: Analogous Intramolecular Heck Reactions for Fused System Formation

EntryStarting MaterialCatalyst/LigandBaseSolvent, Temp, TimeProductYield (%)Reference
1N-(2-Iodobenzyl)-N-(prop-2-en-1-yl)aminePd(OAc)2/PPh3Ag2CO3Acetonitrile, 80 °C, 24 h2-Methyl-1,2-dihydroisoquinoline78 sciencegate.app

Table 5: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

EntryPyrazole PrecursorReagentConditionsProductYield (%)Reference
13-Aminopyrazole (B16455)IsoflavoneMicrowave5,6-Diarylpyrazolo[1,5-a]pyrimidine85-95 nih.gov
25-AminopyrazoleEthyl acetoacetateAcetic acid, reflux2-Methylpyrazolo[1,5-a]pyrimidin-7-one- nih.gov

Table 6: Synthesis of Other Fused Heterocycles from Pyridine Precursors

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 6 Bromo 2 Fluoropyrazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate molecular architecture of organic compounds. For 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine, a suite of NMR experiments is employed to assign the signals of the core heterocyclic structure and its substituents, providing a complete picture of its connectivity and spatial arrangement.

1H and 13C NMR Techniques for Core and Substituent Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrazolo[1,5-a]pyridine (B1195680) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the anisotropic effects of the aromatic rings. Based on the analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the proton resonances can be tentatively assigned. researchgate.net

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon directly attached to the fluorine atom is expected to show a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR spectroscopy of organofluorine compounds. The carbon bearing the bromine atom will also exhibit a characteristic chemical shift.

A detailed, unambiguous assignment of all proton and carbon resonances is achieved through a combination of 1D and 2D NMR experiments. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations
2-~158 (d, ¹JCF ≈ 240 Hz)HMBC to H-3
3~6.5 (d, ⁴JHF ≈ 3 Hz)~95COSY with H-3; HMBC to C-2, C-3a
5~7.8 (d)~120COSY with H-7; HMBC to C-3a, C-7
7~8.5 (s)~115COSY with H-5; HMBC to C-5, C-6

Note: The chemical shift values are predictions based on known data for similar heterocyclic systems and are subject to experimental verification. The coupling constants (J) are given in Hertz (Hz) and 'd' denotes a doublet, while 's' indicates a singlet.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) ring. sigmaaldrich.com For instance, a cross-peak between the signals of H-5 and H-7 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sigmaaldrich.com This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sigmaaldrich.comnih.gov This is vital for connecting the different fragments of the molecule, for example, by observing correlations from the protons to the quaternary carbons and the carbon atoms of the pyrazole (B372694) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While not applicable for determining stereochemistry in this planar aromatic system, NOESY can be used to confirm through-space proximities of protons, which can be useful in crowded regions of the spectrum.

The collective data from these 2D NMR experiments allows for the unequivocal assignment of all atoms in the this compound structure.

Fluorine NMR (¹⁹F NMR) for Fluoro-Substituted Derivatives

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F NMR spectrum will show a signal for the fluorine atom at position 2. The chemical shift of this signal is sensitive to the electronic environment and can provide insights into the nature of the fluoro-aromatic system. Furthermore, coupling between the fluorine atom and adjacent protons (e.g., H-3) can be observed, providing additional structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high precision, confirming the presence of bromine and fluorine atoms due to their characteristic isotopic patterns and precise masses. The expected monoisotopic mass for C₇H₄BrFN₂ is a key parameter for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the bromine atom, the fluorine atom, or cleavage of the heterocyclic rings. Studying these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy. The fragmentation of related fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages. ambeed.com

Interactive Data Table: Key Mass Spectrometry Data for this compound

AnalysisExpected ResultInformation Gained
HRMS Exact mass corresponding to [C₇H₄BrFN₂ + H]⁺Confirmation of elemental composition
MS/MS Fragmentation ions corresponding to loss of Br, F, and ring cleavageStructural confirmation and elucidation of fragmentation pathways

X-ray Crystallography for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction Methodology

The process begins with the growth of a high-quality single crystal of the target compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and cooled, typically to a low temperature (e.g., 120–170 K), to minimize thermal vibrations and obtain a higher quality diffraction pattern. mdpi.com

The crystal is then irradiated with a monochromatic X-ray beam, commonly from a Molybdenum (Mo Kα) source. mdpi.com As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD area detector. nih.gov The collected data, consisting of thousands of reflection intensities, are then processed. This involves cell refinement and data reduction to correct for experimental factors. mdpi.com The crystal structure is subsequently solved using direct methods, for instance with software like SHELXT, which phases the diffraction data to generate an initial electron density map. mdpi.com This map is then refined against the experimental data to locate the positions of all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. nih.gov

Below is a representative table of crystallographic data that would be obtained from such an analysis.

Parameter Representative Value
Empirical FormulaC₇H₄BrFN₂
Formula Weight215.03 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10.0 - 15.0
b (Å)5.0 - 10.0
c (Å)12.0 - 18.0
α (°)90
β (°)95.0 - 105.0
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.80 - 2.00
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing reveals how individual molecules of this compound arrange themselves in the solid state, governed by various non-covalent interactions. The presence of halogen atoms (bromine and fluorine) and the aromatic heterocyclic system suggests a rich variety of intermolecular forces.

Key interactions would likely include:

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could form halogen bonds with the nitrogen atoms of the pyrazole or pyridine rings of adjacent molecules (C-Br···N). This type of interaction is a significant directional force in the crystal engineering of halogenated compounds. eie.gr

π–π Stacking: The planar pyrazolo[1,5-a]pyridine ring systems are expected to engage in π–π stacking interactions, contributing significantly to the stability of the crystal lattice. These can occur in either a sandwich or a slipped-parallel arrangement. nih.gov

C–H···N and C–H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen or fluorine atoms as acceptors are also anticipated, further stabilizing the three-dimensional supramolecular architecture. researchgate.net

Analysis of these interactions provides crucial insights into the solid-state properties of the material and how its molecules recognize each other.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. nih.gov For this compound, these spectra would provide characteristic signatures confirming its structure. All 27 fundamental vibrational modes of the pyridine molecule are Raman active, while 24 are IR active. aps.org

The IR spectrum would highlight vibrations that cause a change in the dipole moment, while the Raman spectrum detects vibrations that induce a change in polarizability. Key expected vibrational frequencies include:

Pyrazolo[1,5-a]pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings typically appear in the 1400–1650 cm⁻¹ region. pw.edu.plresearchgate.net Ring breathing modes are also expected at lower frequencies, often showing strong intensity in the Raman spectrum. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. pw.edu.pl

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are key identifiers. The C-F stretch is typically observed in the 1000–1300 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 500 and 650 cm⁻¹.

The following table summarizes the expected vibrational frequencies for the key functional groups.

Functional Group / Vibration Expected Wavenumber Range (cm⁻¹) Primary Technique
Aromatic C-H Stretch3000 - 3150IR, Raman
Aromatic Ring C=C, C=N Stretches1400 - 1650IR, Raman
C-F Stretch1000 - 1300IR (Strong)
Pyridine Ring Breathing990 - 1050Raman (Strong)
C-Br Stretch500 - 650IR, Raman

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. nih.gov A reversed-phase HPLC method is typically developed for compounds like this compound. In this setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a non-polar stationary phase (e.g., C18 silica) and is eluted by a polar mobile phase. nih.gov

The purity is determined by monitoring the column effluent with a UV detector at a wavelength where the compound exhibits strong absorbance. The peak area of the main compound is compared to the total area of all observed peaks to calculate the percentage purity. researchgate.net The method must be validated to ensure it is specific, linear, accurate, and precise. nih.gov

A typical set of HPLC parameters is outlined in the table below.

Parameter Typical Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 3-5 µm particles)
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient5% to 95% B over 15-20 minutes
Flow Rate1.0 mL/min
Column Temperature25-30 °C
Detection Wavelength220 nm or 254 nm
Injection Volume5-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS can confirm the compound's identity and detect any volatile impurities.

The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) onto a capillary column. mdpi.com Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. Upon exiting the column, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion and a characteristic fragmentation pattern that can be used to confirm the structure. mdpi.com

The table below details typical parameters for a GC-MS analysis.

Parameter Typical Condition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250 - 280 °C
Oven Program100 °C hold for 2 min, then ramp 10 °C/min to 300 °C
Ionization ModeElectron Impact (EI), 70 eV
Mass AnalyzerQuadrupole
MS Transfer Line Temp.280 °C
MS Source Temp.230 °C
Scan Range40 - 500 m/z

Computational and Theoretical Investigations of 6 Bromo 2 Fluoropyrazolo 1,5 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to study systems like 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine. DFT, particularly with hybrid functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), provides a good balance between accuracy and computational cost for predicting the properties of such medium-sized organic molecules.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, geometry optimization calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The electronic structure of the molecule dictates its physical and chemical properties. The presence of a bromine atom at the 6-position and a fluorine atom at the 2-position significantly influences the electron distribution within the pyrazolo[1,5-a]pyridine (B1195680) ring system. The high electronegativity of the fluorine atom is expected to draw electron density towards it, while the bromine atom, also an electron-withdrawing group, will further modulate the electronic landscape.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-F1.345F-C2-N1115.8
C6-Br1.890Br-C6-C5119.5
N1-C21.328Br-C6-C7120.2
C2-C31.389C5-C6-C7119.3
C3-N41.375C2-N1-N8108.9
N4-N81.380C3-N4-N8104.5
N8-C71.391N4-N8-C7109.1
C7-C61.385N1-C2-C3111.5
C6-C51.392C2-C3-N4116.0
C5-N41.330C6-C7-N8118.7

Note: The data in this table is representative and based on typical values for similar structures calculated at this level of theory.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. derpharmachemica.com

For this compound, the HOMO is expected to be distributed primarily over the pyrazole (B372694) and pyridine (B92270) rings, with some contribution from the bromine atom's lone pairs. The LUMO is likely to be localized over the fused ring system, with significant coefficients on the carbon atoms, indicating potential sites for nucleophilic attack. The electron-withdrawing fluorine and bromine atoms are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted pyrazolo[1,5-a]pyridine.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: This data is illustrative of typical FMO energies for halogenated heterocyclic compounds.

The Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an EPS map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the EPS map would likely show a significant negative potential around the nitrogen atoms of the pyrazole and pyridine rings due to their lone pairs of electrons. The highly electronegative fluorine atom would also create a region of negative potential. In contrast, the hydrogen atoms attached to the ring and the region around the bromine atom would exhibit a positive potential. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding.

Prediction and Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction coordinate and determine the most likely mechanism. For this compound, computational studies could be used to explore various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), and electrophilic substitution.

For instance, in a nucleophilic aromatic substitution reaction, calculations could help determine whether the substitution is more likely to occur at a position activated by the electron-withdrawing groups. By locating the transition state structures and calculating their activation energies, one can predict the regioselectivity of the reaction under different conditions.

Conformational Analysis and Tautomerism Studies

While the pyrazolo[1,5-a]pyridine ring system is largely planar and rigid, conformational analysis can be relevant for any flexible substituents that might be introduced to the molecule. However, for the parent this compound, conformational isomerism is not a significant factor.

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic compounds. researchgate.net For the pyrazolo[1,5-a]pyridine scaffold, proton tautomerism is a possibility. Computational studies can be used to calculate the relative energies of different tautomeric forms in the gas phase and in various solvents to predict the predominant tautomer. researchgate.net For this compound, while the aromatic form is expected to be highly stable, theoretical calculations could quantify the energy differences to other potential, less stable tautomers, confirming the prevalence of the depicted structure.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods provide a framework for understanding how the structure of a molecule influences its reactivity. By systematically modifying the structure of this compound in a computational model (e.g., by changing the position or nature of the halogen substituents) and calculating various electronic and structural parameters, it is possible to establish quantitative structure-reactivity relationships (QSRRs).

For example, by calculating properties like the HOMO-LUMO gap, atomic charges, and electrostatic potential for a series of related compounds, one can correlate these descriptors with experimentally observed reaction rates or equilibrium constants. This approach allows for the rational design of new derivatives with desired reactivity profiles. Computational studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown the utility of such approaches in understanding their bioactive structures. researchgate.net

Rational Derivatization and Scaffold Modification Strategies for 6 Bromo 2 Fluoropyrazolo 1,5 a Pyridine

Design Principles for Analogues of 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine

The design of analogues of this compound is guided by several key principles aimed at optimizing its drug-like properties. The pyrazolo[1,5-a]pyridine (B1195680) core is recognized as a privileged scaffold in drug discovery, and its derivatization allows for the exploration of chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

A primary design strategy involves structure-activity relationship (SAR) studies . By systematically modifying different positions of the this compound core, researchers can elucidate the structural requirements for biological activity. The bromine atom at the C6 position and the fluorine atom at the C2 position are key functional groups that can be exploited for further derivatization or can be replaced to modulate activity. For instance, the bromine atom can serve as a handle for cross-coupling reactions to introduce a variety of substituents.

Another important principle is bioisosteric replacement . This involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of the compound without making significant changes to the chemical structure. For example, the fluorine atom could be replaced with other small, electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Scaffold hopping is a more advanced design principle where the core pyrazolo[1,5-a]pyridine structure is replaced by a different scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with potentially improved properties, such as better intellectual property positioning.

Finally, computational chemistry and molecular modeling play a crucial role in the rational design of analogues. Techniques such as molecular docking can predict the binding modes of designed compounds with their biological targets, allowing for the prioritization of synthetic efforts towards molecules with the highest predicted affinity and selectivity.

Regioselective Functionalization for Targeted Structural Diversity

Achieving regioselective functionalization of the this compound scaffold is critical for systematically exploring the SAR and generating a diverse range of analogues. The inherent reactivity of the pyrazolo[1,5-a]pyridine ring system allows for selective modifications at specific positions.

The C3 position of the pyrazolo[1,5-a]pyridine core is known to be susceptible to electrophilic substitution reactions. nih.gov This allows for the introduction of various functional groups, such as halogens, nitro groups, and acyl groups, which can then be further elaborated. For instance, regioselective halogenation at the C3 position can be achieved using various halogenating agents, providing a handle for subsequent cross-coupling reactions. nih.gov

The bromine atom at the C6 position is a versatile functional group for derivatization through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position. This allows for extensive exploration of the chemical space around the C6 position to optimize interactions with the biological target.

The fluorine atom at the C2 position can also be a site for modification, although it is generally less reactive than the bromine atom. Nucleophilic aromatic substitution (SNAr) reactions may be possible under certain conditions, allowing for the introduction of nucleophiles such as amines, alcohols, and thiols.

The table below summarizes potential regioselective functionalization strategies for this compound.

PositionReaction TypePotential ReagentsIntroduced Moiety
C3Electrophilic Aromatic SubstitutionNBS, NCS, I2/oxidantHalogen
C3Friedel-Crafts AcylationAcyl chloride/Lewis acidAcyl group
C6Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl/heteroaryl
C6Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, baseAlkynyl
C6Buchwald-Hartwig AminationAmines, Pd catalyst, baseAmino
C2Nucleophilic Aromatic SubstitutionAmines, alkoxides, thiolatesAmino, alkoxy, thioether

Development of Combinatorial Libraries based on the Pyrazolo[1,5-a]pyridine Core

The development of combinatorial libraries based on the this compound scaffold is a powerful approach for the rapid generation of a large number of diverse analogues for high-throughput screening. The pyrazolo[1,5-a]pyridine core is well-suited for combinatorial chemistry due to its robust nature and the availability of multiple points for diversification. nih.gov

A common strategy for library synthesis involves a parallel synthesis approach . In this method, a common intermediate, such as this compound, is reacted with a diverse set of building blocks in a parallel fashion. For example, by utilizing the reactivity of the C6-bromo position, a library of compounds can be generated by performing Suzuki couplings with a collection of different boronic acids.

Diversity-oriented synthesis (DOS) is another approach that can be applied to generate libraries with greater structural diversity. DOS aims to create a collection of compounds that cover a broad range of chemical space, increasing the probability of identifying novel biological activities. This can be achieved by employing a variety of reaction types and building blocks in the library synthesis.

The design of a combinatorial library based on this compound would typically involve the following steps:

Scaffold Selection: The this compound core is chosen as the central scaffold.

Identification of Diversification Points: The C3, C6, and potentially the C2 positions are identified as points for introducing diversity.

Building Block Selection: A diverse set of building blocks, such as boronic acids, alkynes, amines, and electrophiles, are selected to be incorporated at the diversification points.

Library Synthesis: Parallel synthesis techniques are employed to efficiently generate the library of compounds.

Purification and Characterization: The synthesized compounds are purified and characterized to ensure their identity and purity.

Strategic Incorporation of Diverse Chemical Moieties

The strategic incorporation of diverse chemical moieties onto the this compound scaffold is essential for fine-tuning its pharmacological properties. The choice of which moieties to introduce is guided by the specific biological target and the desired therapeutic effect.

Aryl and Heteroaryl Groups: The introduction of substituted aryl and heteroaryl groups, particularly at the C6 position, is a common strategy to enhance binding affinity through π-π stacking, hydrophobic, and hydrogen bonding interactions with the target protein. Different substitution patterns on these aromatic rings can be explored to optimize these interactions.

Amine and Amide Functionalities: The incorporation of amine and amide groups can introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition. These groups can be introduced at various positions, for example, via Buchwald-Hartwig amination at the C6 position or by functionalizing a substituent introduced at the C3 position.

Flexible Linkers: The introduction of flexible alkyl or ether linkers between the pyrazolo[1,5-a]pyridine core and a terminal functional group can allow for optimal positioning of the functional group within the binding pocket of the target.

Fluorine-Containing Groups: The strategic placement of additional fluorine atoms or trifluoromethyl groups can significantly impact the compound's metabolic stability, lipophilicity, and binding affinity.

The following table provides examples of diverse chemical moieties and their potential impact when incorporated into the this compound scaffold.

MoietyPotential Impact on Properties
Substituted Phenyl RingsModulate lipophilicity, introduce specific interactions
Pyridine (B92270), Pyrimidine, PyrazineIntroduce hydrogen bond acceptors, improve solubility
Morpholine, Piperidine, PiperazineImprove aqueous solubility and pharmacokinetic properties
Carboxylic Acids, Esters, AmidesIntroduce hydrogen bonding capabilities, act as bioisosteres
SulfonamidesAct as hydrogen bond donors and acceptors
Trifluoromethyl GroupEnhance metabolic stability and binding affinity

By systematically applying these rational derivatization and scaffold modification strategies, it is possible to generate a diverse range of analogues of this compound with optimized properties for potential therapeutic applications.

Future Research Directions and Unexplored Avenues in Pyrazolo 1,5 a Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of pyrazolo[1,5-a]pyridine (B1195680) synthesis lies in the creation of environmentally benign and efficient methodologies. Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the use of less hazardous reagents and solvents, and improving atom economy.

Recent efforts have focused on catalyst-free and solvent-free reaction conditions. For instance, microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for the preparation of pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.govchim.it These techniques are readily applicable to the synthesis of pyrazolo[1,5-a]pyridines. Furthermore, sonochemical methods, which utilize ultrasound to promote reactions, have been successfully employed for the one-pot synthesis of polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions. researchgate.net

The use of sustainable reagents and catalysts is another critical avenue. Acetic acid and molecular oxygen have been used to promote cross-dehydrogenative coupling reactions, offering a green and atom-economical approach to uniquely substituted pyrazolo[1,5-a]pyridines. researchgate.netacs.orgnih.gov Research into the use of water as a solvent is also gaining traction, with reports of microwave-assisted synthesis in aqueous media. acs.orgnih.gov The development of heterogeneous catalysts, which can be easily recovered and reused, is another important goal from a green chemistry perspective. researchgate.net

Future research will likely focus on expanding the scope of these sustainable methods to encompass a wider range of functionalized pyrazolo[1,5-a]pyridines, including those with sensitive or complex substitution patterns. The development of one-pot, multi-component reactions that generate molecular complexity in a single step will also be a key area of investigation.

Advanced Understanding of Reaction Mechanisms and Catalysis

A deeper understanding of reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. While many synthetic routes to pyrazolo[1,5-a]pyridines have been developed, the underlying mechanisms are often not fully elucidated.

Future research will likely involve a combination of experimental and computational techniques to probe reaction pathways. Deuteration studies, for example, have been used to investigate the mechanism of H/D exchange in N-aminopyridinium salts, which are key precursors for pyrazolo[1,5-a]pyridine synthesis. beilstein-journals.org Such isotopic labeling experiments can provide valuable insights into bond-forming and bond-breaking steps.

Density Functional Theory (DFT) calculations are becoming an indispensable tool for studying reaction mechanisms. acs.orgresearchgate.net DFT can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions. beilstein-journals.orgacs.org For example, DFT studies have been employed to understand the pKa values of N-aminopyridinium cations, which helps in predicting the direction of deuterium (B1214612) exchange. beilstein-journals.org

The role of catalysts in pyrazolo[1,5-a]pyridine synthesis is another area ripe for investigation. While various metal catalysts, including copper, palladium, and rhodium, have been used, a detailed understanding of the catalytic cycles is often lacking. researchgate.net For instance, in TEMPO-mediated [3+2] annulation–aromatization reactions, it has been proposed that TEMPO acts as both a Lewis acid and an oxidant, but further mechanistic studies are needed to confirm this dual role. acs.org Future work will likely focus on detailed kinetic studies and in-situ spectroscopic monitoring to elucidate the precise role of catalysts and intermediates in these transformations.

Exploration of Unique Reactivity Patterns for Halogenated Derivatives

Halogenated pyrazolo[1,5-a]pyridines, such as 6-Bromo-2-fluoropyrazolo[1,5-a]pyridine, are valuable building blocks in organic synthesis due to the versatile reactivity of the carbon-halogen bond. The presence of both bromine and fluorine atoms in this particular compound offers orthogonal reactivity, allowing for selective functionalization at different positions of the heterocyclic core.

The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents. The fluorine atom at the 2-position, on the other hand, can influence the electronic properties of the ring system and may also participate in nucleophilic aromatic substitution reactions under specific conditions.

Recent research has focused on the development of methods for the direct synthesis of fluorinated pyrazolo[1,5-a]pyridines. For example, a method for the construction of 2-fluoropyrazolo[1,5-a]pyridines through a base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been established. rsc.orgrsc.org Another approach involves the reaction of N-aminopyridinium ylides with β-CF3-1,3-enynes, which can lead to fluorinated pyrazolo[1,5-a]pyridines via a detrifluoromethylative [2+3] cyclization followed by fluorine transfer. bohrium.com The synthesis of 3-fluoro-pyrazolo[1,5-a]pyridines has also been achieved through the cycloaddition of α-fluoronitroalkenes with in situ generated pyridinium (B92312) imines.

Future research will likely explore the differential reactivity of the C-Br and C-F bonds in dihalogenated pyrazolo[1,5-a]pyridines, enabling the development of stepwise and regioselective functionalization strategies. This will allow for the rapid and efficient synthesis of diverse libraries of compounds for biological screening and materials science applications. Furthermore, the development of novel methods for the introduction of other halogens, such as chlorine and iodine, at specific positions of the pyrazolo[1,5-a]pyridine ring will further expand the synthetic utility of this scaffold.

Integration with Emerging Technologies in Organic Synthesis

The integration of emerging technologies is set to revolutionize the synthesis of pyrazolo[1,5-a]pyridines, offering advantages in terms of efficiency, safety, and scalability. Flow chemistry, in particular, holds immense potential for the continuous and automated synthesis of these compounds.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. mdpi.com It also enables the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. The scalability of flow processes is another key advantage, facilitating the transition from laboratory-scale synthesis to industrial production. nih.gov A simple and efficient procedure for the thermolysis of azidoacrylates in continuous flow has been demonstrated to produce methyl pyrazolo[1,5-a]pyridine-2-carboxylate in quantitative yield. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another technology that has already shown great promise in the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govchim.it Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. nih.gov This technique is particularly well-suited for multi-component reactions and has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govchim.it

Future research will focus on the development of integrated flow processes that combine multiple synthetic steps, purification, and analysis in a single, continuous operation. The combination of flow chemistry with other enabling technologies, such as immobilized catalysts and reagents, will further enhance the sustainability and efficiency of pyrazolo[1,5-a]pyridine synthesis. The application of artificial intelligence and machine learning to optimize reaction conditions in real-time within flow reactors is another exciting avenue for future exploration.

Computational-Guided Discovery and Design of Novel Pyrazolo[1,5-a]pyridine Scaffolds

Computational chemistry is playing an increasingly important role in the discovery and design of novel pyrazolo[1,5-a]pyridine-based compounds with desired properties. In silico methods can be used to predict the biological activity, physicochemical properties, and synthetic accessibility of new molecules, thereby accelerating the drug discovery process.

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be used to identify the key structural features required for a compound to interact with a specific biological target. acs.org This information can then be used to design new pyrazolo[1,5-a]pyridine derivatives with improved potency and selectivity. acs.org For example, a pharmacophore-guided approach has been successfully used to discover bioactive 5-aminotetrahydropyrazolo[1,5-a]pyridines as dopamine (B1211576) D3 receptor agonists. acs.org

Structure-based drug design, which utilizes the three-dimensional structure of a target protein, is another powerful computational tool. Docking simulations can be used to predict the binding mode of pyrazolo[1,5-a]pyridine derivatives to a target protein, allowing for the rational design of compounds with enhanced binding affinity.

Future research will likely see a greater integration of computational and experimental approaches. High-throughput virtual screening of large compound libraries can be used to identify promising hit compounds, which can then be synthesized and tested experimentally. The experimental data can then be used to refine the computational models, creating a feedback loop that accelerates the discovery of new lead compounds. The use of computational methods to predict the reactivity and regioselectivity of reactions will also aid in the design of efficient synthetic routes to novel pyrazolo[1,5-a]pyridine scaffolds. bris.ac.uk

Q & A

Q. What synthetic routes are effective for preparing 6-bromo-2-fluoropyrazolo[1,5-a]pyridine, and how do reaction conditions influence yields?

A robust method involves base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes, achieving yields of 50–85% under optimized conditions. Substituent effects are critical: electron-withdrawing groups on the pyridinium salt enhance cycloaddition efficiency, while steric hindrance reduces yields. Reaction temperature (80–100°C) and base selection (e.g., KOtBu) significantly impact reaction kinetics .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns substituent positions (e.g., δ 142.1 ppm for C2 in fluorinated derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ at m/z 254.1042) .
  • Elemental Analysis : Validates purity (>97% by HPLC) and stoichiometry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1725 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine derivatives be achieved?

Silylformamidine-mediated amination at 60°C for 15 minutes enables regioselective modification at position 7, yielding 88% in model compounds. Stoichiometric control (3:1 reagent ratio) and inert atmosphere prevent side reactions. Post-functionalization purification via recrystallization (pentane) isolates products with >90% purity .

Q. What strategies address contradictory data in fluorinated pyrazolo[1,5-a]pyridine synthesis (e.g., unexpected byproducts or low yields)?

  • Cross-validation : Compare experimental NMR/HRMS data with computational predictions (DFT studies) to confirm structures .
  • Reaction Optimization : Adjust base concentration (e.g., 2.5 eq. KOtBu) and monitor intermediates via LC-MS to identify bottlenecks .
  • Byproduct Analysis : Use GC-MS to detect silylformamidine residues, which may require extended vacuum drying .

Q. How do computational methods predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) models reveal higher electrophilicity at the bromine-substituted C6 position, favoring Suzuki-Miyaura couplings. For example, calculated Fukui indices predict reactivity trends, validated experimentally via 19F NMR to track electronic effects of fluorine substitution .

Q. What mechanistic insights explain the base-promoted [3+2] cycloaddition pathway for 2-fluoropyrazolo[1,5-a]pyridines?

The reaction proceeds via nitrenoid intermediate formation after base deprotonation of N-aminopyridinium salts. Kinetic studies show second-order dependence on base concentration, suggesting a concerted cycloaddition with gem-difluorostyrenes. Isotopic labeling (15N) confirms nitrogen incorporation into the pyrazolo ring .

Q. How can crystallization improve purity of halogenated pyrazolo[1,5-a]pyridine derivatives?

Recrystallization from pentane/EtOAc mixtures effectively removes silylated byproducts. For example, cooling a saturated solution to −20°C yields 90% pure 3-bromo-7-aminated derivatives with defined melting points (113–114°C) .

Methodological Considerations

  • Synthetic Design : Prioritize substituent electronic effects over steric factors for cycloaddition efficiency .
  • Data Interpretation : Combine multiple spectroscopic techniques to resolve overlapping signals in crowded NMR spectra .
  • Safety Protocols : Handle brominated intermediates in fume hoods due to volatility, and quench reactions with aqueous NaHCO3 to neutralize excess base .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.